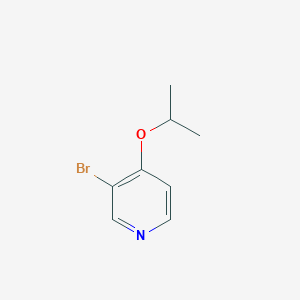

3-Bromo-4-isopropoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-6(2)11-8-3-4-10-5-7(8)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZBSKUGXMIXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-4-isopropoxypyridine

This compound is a substituted pyridine derivative that has emerged as a significant building block for researchers in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine core with a bromine atom at the 3-position and an isopropoxy group at the 4-position, provides a unique combination of electronic properties and reactive handles. The bromine atom serves as a versatile anchor for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The isopropoxy substituent, in turn, modulates the electronic nature and steric environment of the pyridine ring, influencing reactivity and the physicochemical properties of its derivatives. This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this compound, providing field-proven insights for its strategic deployment in drug discovery and materials science.

PART 1: Core Physicochemical Characteristics

While extensive experimental data for this compound is not widely published, its core properties can be defined based on available supplier information and comparison to closely related analogs. These characteristics are fundamental for designing reaction conditions, purification strategies, and for understanding its behavior in various chemical environments.

| Property | Value | Reference(s) |

| CAS Number | 1289271-27-7 | [1] |

| Molecular Formula | C₈H₁₀BrNO | [1] |

| Molecular Weight | 216.08 g/mol | [1] |

| IUPAC Name | 3-bromo-4-(propan-2-yloxy)pyridine | [1] |

| Synonyms | 3-bromo-4-propan-2-yloxypyridine | [1] |

| Typical Purity | ≥98% | [1] |

| Physical Form | Not specified, likely a liquid or low-melting solid | |

| Storage Conditions | 2-8°C | [1] |

PART 2: Synthesis of this compound

Proposed Synthetic Pathway: Electrophilic Bromination

The synthesis would likely proceed via the electrophilic aromatic substitution of 4-isopropoxypyridine. The isopropoxy group at the 4-position is an ortho-, para-directing activator, which would direct the incoming electrophile (bromine) to the 3- and 5-positions. Careful control of reaction conditions is necessary to favor mono-bromination and achieve regioselectivity.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Procedure for Bromination

This protocol is adapted from general procedures for the halogenation of activated pyridines.[2] Optimization of reagents, solvent, and temperature may be required to maximize yield and purity.

-

Reaction Setup: To a solution of 4-isopropoxypyridine (1.0 eq) in a suitable solvent (e.g., acetic acid or dichloromethane) in a round-bottom flask, add the brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine, 1.0-1.2 eq) portion-wise at 0°C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium thiosulfate followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to afford the pure this compound.

PART 3: Chemical Reactivity and Key Synthetic Transformations

The synthetic utility of this compound is dominated by the reactivity of its carbon-bromine bond. This bond serves as an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions, which are foundational for creating new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions represent the most powerful tools for the functionalization of this compound. The C-Br bond readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to form C-C bonds by coupling the aryl bromide with an organoboron species (e.g., a boronic acid or ester).[3][4] This reaction is widely used to synthesize biaryl and substituted aromatic structures.[3]

Causality Behind Experimental Choices:

-

Catalyst/Ligand: The choice of palladium catalyst and phosphine ligand is critical. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) are often required to promote efficient oxidative addition and reductive elimination while preventing catalyst deactivation.

-

Base: A base is required to activate the boronic acid for transmetalation.[4] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective, particularly in challenging couplings.

-

Solvent: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.[5]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-isopropoxypyridine from 4-Hydroxypyridine

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 3-Bromo-4-isopropoxypyridine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 4-hydroxypyridine. This document details the strategic two-step synthetic pathway, encompassing a regioselective bromination followed by a Williamson ether synthesis for the introduction of the isopropoxy group. The guide is designed for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering not only detailed experimental protocols but also the underlying mechanistic rationale and critical safety considerations.

Introduction

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals due to their ability to engage in hydrogen bonding and other key biological interactions. The specific substitution pattern of this compound makes it a versatile intermediate. The bromine atom at the 3-position serves as a handle for further functionalization through various cross-coupling reactions, while the 4-isopropoxy group can modulate the compound's lipophilicity and metabolic stability. This guide delineates a reliable and reproducible synthetic route from 4-hydroxypyridine, a commercially available and cost-effective starting material.

Synthetic Strategy Overview

The synthesis of this compound from 4-hydroxypyridine is a two-step process. The first step involves the regioselective bromination of 4-hydroxypyridine to yield 3-bromo-4-hydroxypyridine. The second step is the O-alkylation of the intermediate with an isopropyl group via the Williamson ether synthesis.

An In-Depth Technical Guide to 3-Bromo-4-isopropoxypyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic functionalization of the pyridine ring with halogens and alkoxy groups provides a powerful handle for molecular engineering, enabling the modulation of physicochemical properties and biological activity. This guide offers a comprehensive technical overview of 3-Bromo-4-isopropoxypyridine, a versatile building block in organic synthesis and drug discovery. While specific experimental data for this compound is not extensively documented in public literature, this guide synthesizes information from closely related analogues to provide a robust framework for its synthesis, characterization, and potential applications.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine with a bromine atom at the 3-position and an isopropoxy group at the 4-position. This unique arrangement of functional groups imparts a specific reactivity profile that is highly valuable for the synthesis of complex molecular architectures.

| Property | Value | Source |

| CAS Number | 1289271-27-7 | |

| Molecular Formula | C₈H₁₀BrNO | |

| Molecular Weight | 216.08 g/mol | |

| IUPAC Name | 3-bromo-4-(propan-2-yloxy)pyridine | |

| Canonical SMILES | CC(C)OC1=C(C=CN=C1)Br | |

| Physical Form | Expected to be a liquid or low-melting solid | |

| Purity | Typically >95% |

Section 2: Synthesis of this compound: A Proposed Experimental Protocol

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

3-Bromo-4-hydroxypyridine

-

2-Bromopropane

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-bromo-4-hydroxypyridine (1.0 eq).

-

Deprotonation: Suspend the starting material in anhydrous DMF. Add sodium hydride (1.1 eq) portion-wise at 0 °C. Alternatively, potassium carbonate (2.0 eq) can be used at room temperature. Stir the mixture for 30 minutes to an hour to ensure complete deprotonation of the hydroxyl group.

-

Alkylation: Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Section 3: Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the isopropoxy group.

-

Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 will likely be a singlet or a narrow doublet, the proton at C5 a doublet, and the proton at C6 a doublet.

-

Isopropoxy Group: A septet for the CH proton (δ 4.5-5.0 ppm) and a doublet for the two CH₃ groups (δ 1.2-1.5 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Pyridine Carbons: Five signals in the aromatic region (δ 110-160 ppm).

-

Isopropoxy Carbons: A signal for the CH carbon (δ 65-75 ppm) and a signal for the two equivalent CH₃ carbons (δ 20-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): An isotopic pattern characteristic of a molecule containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 215 and 217.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-O-C stretch (ether): Strong absorption band around 1200-1000 cm⁻¹.

-

C=C and C=N stretching (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.

-

C-H stretching (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

C-Br stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

Section 4: Reactivity and Applications in Research and Drug Discovery

The bromine atom at the 3-position of the pyridine ring is the key to the synthetic utility of this compound. It serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

Caption: Key cross-coupling reactions of this compound.

Applications in Medicinal Chemistry

Substituted 3-bromopyridines are valuable intermediates in the synthesis of a wide range of biologically active molecules. While direct applications of this compound are not widely reported, its structural motifs are found in compounds targeting various diseases. For instance, the related compound 3-bromo-4-methylpyridine is a key intermediate in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors, which are being investigated for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1]

The isopropoxy group can enhance the metabolic stability and lipophilicity of a molecule, potentially improving its pharmacokinetic profile. Therefore, this compound is a promising starting material for the synthesis of novel drug candidates.

Section 5: Safety and Handling

-

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

-

Section 6: Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly at the bromine-substituted position, allows for its incorporation into a wide range of complex molecules. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. Researchers and scientists in drug discovery and development can leverage the information presented here to explore the synthetic potential of this promising intermediate.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. [Link]

Sources

physical and chemical characteristics of 3-Bromo-4-isopropoxypyridine

An In-depth Technical Guide to the Core Physical and Chemical Characteristics of 3-Bromo-4-isopropoxypyridine

Abstract

This technical guide provides a comprehensive analysis of this compound, a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. While experimental data for this specific compound is not extensively available in public literature, this document synthesizes information on its structural analogs and fundamental chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers its physicochemical properties, core reactivity, synthetic pathways, and key applications, with a focus on the mechanistic causality behind its chemical behavior. All protocols and claims are grounded in authoritative references to ensure scientific integrity.

Introduction and Molecular Identity

This compound is a key heterocyclic building block, valued for its utility in constructing complex molecular architectures. The strategic placement of the bromine atom at the 3-position and the isopropoxy group at the 4-position of the pyridine ring renders it a versatile intermediate for a variety of chemical transformations. The bromine atom serves as an excellent leaving group and a handle for cross-coupling reactions, while the isopropoxy group can modulate the electronic properties, lipophilicity, and metabolic stability of resulting molecules, making it a valuable scaffold in drug discovery.[1]

It is important to note a discrepancy in the publicly available CAS numbers for this compound. While some suppliers list CAS No. 1289271-27-7, other technical resources refer to it as CAS No. 90731-96-7.[2] Researchers are advised to verify the specific identifier with their supplier. For the purpose of this guide, we will refer to the compound by its IUPAC name.

Caption: 2D Structure of this compound.

Physicochemical Characteristics

A thorough literature search reveals a notable lack of experimentally determined physical properties for this compound itself. To provide a useful, albeit estimated, physicochemical profile, data from the closely related analog, 3-Bromo-4-methylpyridine, is presented below. This data should be considered an approximation. The substitution of a methyl with an isopropoxy group would be expected to increase the molecular weight, boiling point, and lipophilicity.

| Property | Value (for this compound) | Value (for analog: 3-Bromo-4-methylpyridine) | Reference |

| CAS Number | 90731-96-7 or 1289271-27-7 | 3430-22-6 | [2][3] |

| Molecular Formula | C₈H₁₀BrN | C₆H₆BrN | [3] |

| Molecular Weight | 216.08 g/mol | 172.02 g/mol | [2][3] |

| IUPAC Name | 3-bromo-4-(propan-2-yloxy)pyridine | 3-bromo-4-methylpyridine | [2] |

| Physical Form | Liquid | Colorless to light yellow liquid | [4] |

| Boiling Point | Data not available | 199-200 °C | [3][4] |

| Density | Data not available | 1.549 g/mL at 25 °C | [3][4] |

| Refractive Index | Data not available | n20/D 1.56 | [3][4] |

| Solubility | Data not available | Soluble in common organic solvents like chloroform and methanol | [4] |

Core Reactivity and Mechanistic Pathways

The synthetic utility of this compound is primarily dictated by the reactivity of the C-Br bond at the 3-position of the electron-deficient pyridine ring. The isopropoxy group at the 4-position can exert both steric and electronic influences on this reactivity. The core reactivity profile is dominated by three main classes of reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, making them a cornerstone of modern synthetic chemistry. The C-Br bond readily undergoes oxidative addition to a low-valent palladium catalyst, which initiates the catalytic cycle.

-

Suzuki-Miyaura Coupling: Couples the pyridine with boronic acids or their esters to form biaryl compounds.

-

Heck Coupling: Reacts with alkenes to create substituted alkenes.

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines.

The choice of palladium precursor, ligand, base, and solvent system is critical for optimizing reaction yield and minimizing side products. The bulky isopropoxy group may influence the choice of ligand, potentially favoring those that can accommodate increased steric hindrance.

Metal-Halogen Exchange

This process involves treating the aryl bromide with a strong organometallic base (e.g., n-butyllithium or Grignard reagents) at low temperatures. This transmetalation converts the relatively unreactive C-Br bond into a highly nucleophilic organometallic intermediate (lithiated or magnesium species). This intermediate can then be quenched with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce diverse functional groups.

Nucleophilic Aromatic Substitution (SNAr)

While less common for 3-halopyridines under standard conditions due to the position of the halogen relative to the ring nitrogen, SNAr can be induced with very strong nucleophiles (e.g., sodium amide) and high temperatures. The reaction proceeds via a Meisenheimer complex, where the rate is influenced by the electron-withdrawing nature of the pyridine ring and the strength of the incoming nucleophile.

Experimental Protocols: A Case Study in Suzuki-Miyaura Coupling

The following protocol is a representative, self-validating system for the functionalization of this compound via a Suzuki-Miyaura cross-coupling reaction. The causality for each step is explained to provide field-proven insight.

Objective: To synthesize 3-(4-methoxyphenyl)-4-isopropoxypyridine from this compound and 4-methoxyphenylboronic acid.

Materials:

-

This compound (1.0 mmol)

-

4-methoxyphenylboronic acid (1.2 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

-

Triphenylphosphine [PPh₃] (0.04 mmol)

-

Potassium carbonate [K₂CO₃] (2.0 mmol)

-

Toluene/Water (4:1 v/v) solvent mixture

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

-

Causality: Flame-drying the glassware removes adsorbed water, which can hydrolyze the boronic acid and deactivate the catalyst. The base (K₂CO₃) is crucial for the transmetalation step in the catalytic cycle.

-

-

Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon) three times.

-

Causality: The Pd(0) active catalyst is oxygen-sensitive and can be oxidized, halting the catalytic cycle. An inert atmosphere is essential for reproducibility.

-

-

Solvent Addition: Add the degassed toluene/water solvent mixture (e.g., 5 mL).

-

Causality: Degassing the solvent removes dissolved oxygen. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.

-

-

Reaction: Heat the mixture to 80-120 °C and stir vigorously for several hours.

-

Causality: Thermal energy is required to overcome the activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Causality: Column chromatography separates the desired product from residual catalyst, ligands, and any side products, ensuring high purity.

-

Sources

An In-depth Technical Guide to the Structural and Conformational Analysis of 3-Bromo-4-isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-isopropoxypyridine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. Its therapeutic potential and application in organic synthesis are intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive analysis of the structural features of this compound, delving into its conformational landscape through a synthesis of theoretical modeling and established spectroscopic techniques. While direct experimental data on the conformation of this specific molecule is limited in publicly accessible literature, this guide leverages data from closely related analogs and foundational principles of structural chemistry to provide a robust analytical framework. We will explore the influential roles of the bromo, isopropoxy, and pyridine ring moieties on the molecule's geometry and the practical methodologies for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and computational modeling.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone in the development of novel pharmaceuticals and functional materials. The strategic placement of substituents on the pyridine ring can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its biological activity and material characteristics. This compound, with its unique combination of a halogen atom and a flexible alkoxy group, presents a versatile scaffold for chemical modifications. The bromine atom at the 3-position is a key functional group for a variety of synthetic transformations, including powerful palladium-catalyzed cross-coupling reactions, which allow for the construction of complex molecular architectures. The isopropoxy group at the 4-position can influence the molecule's solubility, metabolic profile, and steric interactions with biological targets.

Understanding the conformational preferences of the isopropoxy group relative to the pyridine ring is paramount for predicting its interaction with enzyme active sites or its packing in a crystal lattice. This guide aims to provide a detailed exposition of the analytical techniques and theoretical considerations necessary for a thorough structural and conformational analysis of this compound.

Structural Elucidation: A Multi-faceted Approach

A comprehensive understanding of the structure of this compound requires a combination of spectroscopic and computational methods. Each technique provides a unique piece of the structural puzzle, and their synergistic application leads to a more complete picture.

Core Molecular Structure

The foundational structure of this compound consists of a pyridine ring substituted with a bromine atom at the 3-position and an isopropoxy group at the 4-position.

| Property | Value | Source |

| CAS Number | 1289271-27-7 | [1] |

| Molecular Formula | C8H10BrNO | [1] |

| Molecular Weight | 216.08 g/mol | [1] |

| IUPAC Name | 3-bromo-4-(propan-2-yloxy)pyridine | [1] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical identity and probing the structural details of this compound.

NMR spectroscopy is a powerful tool for elucidating the connectivity and conformational dynamics of molecules in solution.[2]

-

¹H NMR: The proton NMR spectrum would provide key information about the electronic environment of the hydrogen atoms. The aromatic protons on the pyridine ring would appear as distinct signals, with their chemical shifts and coupling constants revealing their relative positions. The protons of the isopropoxy group (the methine CH and the two methyl CH₃ groups) would also give characteristic signals. The splitting pattern of the methyl groups (a doublet) and the methine proton (a multiplet, likely a septet) would confirm the isopropyl moiety. Variable temperature NMR studies could reveal information about the rotational barrier of the isopropoxy group.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts of the pyridine ring carbons would be sensitive to the electronic effects of the bromo and isopropoxy substituents.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like ROESY can be particularly useful for determining the spatial proximity of protons. For this compound, NOE experiments could reveal through-space interactions between the isopropoxy protons and the protons on the pyridine ring, providing direct evidence for the preferred conformation of the isopropoxy group.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

-

¹H and ¹³C NMR Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} NMR spectra to confirm the identity and purity of the compound.

-

2D NMR Acquisition: Perform 2D NMR experiments such as COSY (to establish proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).

-

NOESY/ROESY Acquisition: For conformational analysis, acquire a 2D NOESY or ROESY spectrum. The choice between NOESY and ROESY depends on the molecular weight of the compound. For a molecule of this size, ROESY is often preferred to avoid zero-crossing issues.

-

Data Analysis: Analyze the cross-peaks in the NOESY/ROESY spectrum to identify protons that are close in space (typically < 5 Å). The intensities of the cross-peaks can be used to estimate interproton distances, which can then be used as constraints in computational modeling.

FTIR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.[3][4] The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

-

C-H stretching: Aliphatic C-H stretches from the isopropoxy group and aromatic C-H stretches from the pyridine ring.

-

C=C and C=N stretching: Vibrations from the pyridine ring.

-

C-O stretching: A strong band corresponding to the ether linkage of the isopropoxy group.

-

C-Br stretching: A weaker band in the fingerprint region.

While FTIR is primarily used for functional group identification, subtle shifts in vibrational frequencies can sometimes be correlated with conformational changes.[3]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The sample is placed in the beam path of an FTIR spectrometer, and an interferogram is collected.

-

Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared spectrum (absorbance or transmittance versus wavenumber).

-

Spectral Analysis: The positions and intensities of the absorption bands are analyzed to identify functional groups and compare with reference spectra.

Conformational Analysis: The Isopropoxy Group

The key conformational flexibility in this compound arises from the rotation around the C4-O and O-CH bonds of the isopropoxy group. The orientation of the bulky isopropyl group relative to the plane of the pyridine ring can have significant steric and electronic consequences.

Potential Conformers

The rotation around the C4-O bond will determine the orientation of the isopropyl group with respect to the pyridine ring. Two principal conformations can be envisioned:

-

Coplanar Conformation: The C4-O-CH plane is coplanar with the pyridine ring. This could be either syn or anti with respect to the nitrogen atom, though steric hindrance would likely disfavor the syn arrangement.

-

Perpendicular Conformation: The C4-O-CH plane is perpendicular to the pyridine ring. This conformation may minimize steric clashes between the isopropyl group and the adjacent C-H or C-Br bonds on the pyridine ring.

Further rotation around the O-CH bond of the isopropoxy group will also lead to different rotational isomers (rotamers).

Computational Modeling

In the absence of definitive experimental data, computational modeling provides a powerful tool for predicting the most stable conformations and the energy barriers between them.[5][6]

-

Methods: Density Functional Theory (DFT) is a widely used method for geometry optimization and energy calculations of organic molecules.[6] Molecular mechanics methods can also be employed for a faster, albeit less accurate, conformational search.

-

Workflow: A typical computational workflow involves:

-

Building an initial 3D structure of this compound.

-

Performing a conformational search to identify all low-energy conformers. This can be done by systematically rotating the rotatable bonds.

-

Optimizing the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).

-

Calculating the relative energies of the optimized conformers to determine the most stable structure(s).

-

Calculating the vibrational frequencies to confirm that the optimized structures are true energy minima and to predict the IR spectrum.

-

Synthesis and Reactivity Considerations

The reactivity of the bromine atom at the 3-position is of significant synthetic utility. It is generally more reactive than a chlorine atom at the same position in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. Common transformations include Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which enable the formation of new carbon-carbon and carbon-nitrogen bonds.

Conclusion and Future Directions

The structural and conformational properties of this compound are critical to its function in various applications. This guide has outlined a comprehensive approach to its analysis, combining spectroscopic techniques and computational modeling. While direct experimental data remains scarce, the methodologies presented here, along with data from analogous compounds, provide a solid foundation for researchers.

Future work should focus on obtaining a single-crystal X-ray structure of this compound to definitively determine its solid-state conformation. Detailed variable-temperature NMR studies would also be invaluable for quantifying the rotational energy barriers of the isopropoxy group in solution. Such data would not only provide a deeper understanding of this specific molecule but also contribute to the broader knowledge of structure-activity relationships in substituted pyridines, aiding in the rational design of new drugs and materials.

References

-

Hernandez Prada JA, Madden SL, Ostrov DA, Hernandez MA. Molecular modeling optimization of anticoagulant pyridine derivatives. J Mol Graph Model. 2008;26(8):1365-1369. doi:10.1016/j.jmgm.2008.01.007. [Link]

-

Tiwari R, Parikh N, Sravanthi V, et al. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Sci Rep. 2020;10(1):12773. Published 2020 Jul 29. doi:10.1038/s41598-020-69620-6. [Link]

-

Jackson M, Mantsch HH. The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers. 1995;37(4):239-247. doi:10.1002/bip.360370404. [Link]

-

Springer Nature. NMR Protocols and Methods. Springer Nature Experiments. Accessed January 20, 2026. [Link]

Sources

- 1. chiralen.com [chiralen.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jascoinc.com [jascoinc.com]

- 5. scispace.com [scispace.com]

- 6. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Spectroscopic Guide to 3-Bromo-4-isopropoxypyridine: A Comprehensive Analysis for Research and Development

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Bromo-4-isopropoxypyridine, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unambiguous identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles and extensive field experience, ensuring both technical accuracy and practical applicability.

Introduction: The Imperative of Spectroscopic Characterization

In the landscape of modern chemical synthesis and drug discovery, the precise structural elucidation of novel and existing molecules is paramount. Spectroscopic techniques serve as the cornerstone of this characterization, providing a detailed fingerprint of a molecule's atomic and electronic structure. For a compound such as this compound, which holds potential as a versatile intermediate, a thorough understanding of its spectroscopic signature is not merely academic—it is a critical component of quality control, reaction monitoring, and the rational design of new chemical entities. This guide delves into the core spectroscopic techniques—NMR, IR, and MS—to provide a holistic and actionable understanding of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of experimentally derived public spectra for this compound, the following data is predicted based on established computational models and analysis of structurally analogous compounds. These predictions offer a robust framework for the interpretation of experimental data.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

| H-2 | 8.35 | Singlet (s) | - |

| H-5 | 6.80 | Doublet (d) | 5.5 |

| H-6 | 8.25 | Doublet (d) | 5.5 |

| CH (isopropoxy) | 4.70 | Septet (sept) | 6.1 |

| CH₃ (isopropoxy) | 1.40 | Doublet (d) | 6.1 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

| C-2 | 148.5 |

| C-3 | 110.0 |

| C-4 | 162.0 |

| C-5 | 112.5 |

| C-6 | 150.0 |

| CH (isopropoxy) | 72.0 |

| CH₃ (isopropoxy) | 22.0 |

Interpretation and Rationale

The predicted ¹H NMR spectrum reveals key structural features. The downfield chemical shifts of the pyridine ring protons (H-2, H-5, and H-6) are characteristic of their location in an electron-deficient aromatic system. The singlet for H-2 is a consequence of its lack of adjacent protons. The doublet splitting pattern for H-5 and H-6 arises from their coupling to each other. The isopropoxy group is readily identified by the septet for the methine proton (CH) and the corresponding doublet for the two equivalent methyl groups (CH₃).

The ¹³C NMR spectrum is equally informative. The carbon atoms of the pyridine ring resonate in the aromatic region, with their specific chemical shifts influenced by the electronegativity of the nitrogen atom and the electronic effects of the bromo and isopropoxy substituents. The upfield signals for the isopropoxy carbons are characteristic of sp³-hybridized carbons.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for obtaining high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, thereby maximizing spectral resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Phase the spectra to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Predicted IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Pyridine) |

| 2980-2850 | C-H stretch | Aliphatic (Isopropoxy) |

| 1600-1450 | C=C and C=N stretch | Aromatic (Pyridine) |

| 1250-1000 | C-O stretch | Ether (Isopropoxy) |

| 1100-1000 | C-Br stretch | Aryl bromide |

Interpretation and Rationale

The IR spectrum of this compound is expected to show several key features. The absorptions in the 3100-3000 cm⁻¹ region are indicative of the C-H stretching vibrations of the pyridine ring. The strong bands in the 2980-2850 cm⁻¹ range are due to the C-H stretching of the isopropoxy group. The characteristic stretching vibrations of the aromatic pyridine ring (C=C and C=N bonds) are expected to appear in the 1600-1450 cm⁻¹ region. A strong absorption band in the 1250-1000 cm⁻¹ range is anticipated for the C-O stretching of the ether linkage in the isopropoxy group. Finally, the presence of the bromine atom attached to the pyridine ring should give rise to a C-Br stretching vibration in the lower frequency region of the spectrum.

Experimental Protocol for IR Data Acquisition

For a liquid sample like this compound, the following "neat" sample preparation is a common and effective method.

-

Sample Preparation:

-

Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

-

Instrument Setup:

-

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

-

Ensure the instrument's sample compartment is closed to minimize atmospheric interference (e.g., from CO₂ and water vapor).

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment. This is crucial for subtracting the spectral contributions of the atmosphere.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

Predicted Mass Spectrum Data

For this compound (C₈H₁₀BrNO), the following mass spectral data are expected under electron ionization (EI) conditions.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion Formula | Identity |

| 215/217 | [C₈H₁₀BrNO]⁺ | Molecular Ion (M⁺) |

| 172/174 | [C₅H₃BrNO]⁺ | [M - C₃H₇]⁺ |

| 134 | [C₈H₁₀NO]⁺ | [M - Br]⁺ |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

Interpretation and Rationale

The most characteristic feature of the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 215 and 217). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximately 1:1 ratio).

The fragmentation of this compound under EI is expected to proceed through several key pathways. A prominent fragmentation would be the loss of the isopropyl group as a radical (C₃H₇•), leading to ions at m/z 172 and 174. Another significant fragmentation pathway involves the cleavage of the C-Br bond, resulting in a fragment ion at m/z 134. Further fragmentation of the pyridine ring can lead to smaller charged species, such as the pyridyl cation at m/z 78.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a general procedure for obtaining an electron ionization mass spectrum.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

-

Mass Analysis:

-

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.

-

-

Data Processing:

-

The instrument's software plots the relative abundance of the ions as a function of their m/z ratio, generating the mass spectrum.

-

Analyze the spectrum to identify the molecular ion and interpret the fragmentation pattern.

-

Conclusion: A Unified Spectroscopic Portrait

The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust and self-validating spectroscopic profile of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key functional groups. The mass spectrum provides the definitive molecular weight and reveals characteristic fragmentation patterns that corroborate the assigned structure. Together, these techniques offer a powerful and synergistic approach to the unequivocal identification and characterization of this important chemical intermediate, empowering researchers to proceed with confidence in their synthetic and developmental endeavors.

References

-

NMRDB . (n.d.). Predict 1H NMR. Retrieved from [Link]

-

NMRDB . (n.d.). Predict 13C NMR. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

NIST Chemistry WebBook . (n.d.). 3-Bromopyridine. Retrieved from [Link]

-

Chem LibreTexts . (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

An In-depth Technical Guide to the Commercial Availability and Application of 3-Bromo-4-isopropoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of 3-Bromo-4-isopropoxypyridine in Modern Synthesis

This compound is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a bromine atom at the 3-position and an isopropoxy group at the 4-position of the pyridine ring, offers a versatile platform for the construction of complex molecular architectures. The pyridine scaffold is a common motif in a vast array of pharmaceuticals, and the strategic placement of the bromo and isopropoxy functionalities allows for selective and diverse chemical transformations. This guide provides a comprehensive overview of the commercial availability, key suppliers, safety considerations, and synthetic utility of this important chemical intermediate.

The bromine atom serves as a highly effective handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery, allowing for the systematic modification of a lead compound to optimize its pharmacological properties. The isopropoxy group, on the other hand, can influence the physicochemical properties of the final molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Commercial Availability and Supplier Landscape

This compound, identified by the CAS number 1289271-27-7 , is available from a select number of specialized chemical suppliers. For researchers and drug development professionals, sourcing high-purity and reliably available starting materials is a critical first step in any synthetic campaign. The following table summarizes the key suppliers identified for this compound:

| Supplier | Purity | Availability | Contact Information |

| CHIRALEN | 98% | In Stock (as of most recent data) | ; +86-18180523806[1] |

| BLD Pharm | Research Grade | Inquire for availability | [2] |

| AstaTech Inc. | Inquire for purity | 60-day lead time (as per distributor) | [3] |

Note: Availability and pricing are subject to change. It is always recommended to contact the suppliers directly for the most current information.

Physicochemical Properties and Safety Considerations

While a dedicated Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, information can be inferred from the SDS of structurally related compounds such as 3-bromopyridine and other brominated pyridines.

Key Physicochemical Data:

-

Molecular Formula: C₈H₁₀BrNO

-

Molecular Weight: 216.08 g/mol

-

SMILES Code: CC(OC1=C(Br)C=NC=C1)C[2]

-

Recommended Storage: 2-8°C[1]

Inferred Hazardous Profile: Based on analogous compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Hazards Include:

-

Skin and Eye Irritation: Similar to other brominated aromatic compounds, it is likely to cause skin and eye irritation upon contact.[4][5][6]

-

Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[4][5][6]

-

Harmful if Swallowed: Ingestion may be harmful.[5]

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

A comprehensive risk assessment should be conducted before handling this compound, and the supplier should be contacted to request a specific Safety Data Sheet.

Synthetic Utility and Applications in Medicinal Chemistry

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom at the 3-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules.[7]

Key Synthetic Transformations:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl substituents.

-

Buchwald-Hartwig Amination: Coupling with amines to form carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active compounds.

-

Heck and Sonogashira Couplings: Reactions with alkenes and alkynes, respectively, to introduce further carbon-based functionalities.

The isopropoxy group at the 4-position, being an electron-donating group, can influence the reactivity of the pyridine ring and also serves as a key structural element that can modulate the biological activity and pharmacokinetic profile of the final compound. The broader class of 3-bromo-4-alkoxypyridines are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[8] For instance, substituted bromopyridines are key components in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors and proton pump inhibitors (PPIs).[9]

Representative Synthetic Protocol: Synthesis of 3-Bromo-4-alkoxypyridines

Step 1: Synthesis of 3-Bromo-4-hydroxypyridine (if not commercially available)

This intermediate can be prepared from commercially available starting materials such as 4-aminopyridine through a sequence of bromination and diazotization followed by hydrolysis.

Step 2: O-Alkylation to form this compound

Reaction Scheme:

Sources

- 1. chiralen.com [chiralen.com]

- 2. 1289271-27-7|this compound|BLD Pharm [bldpharm.com]

- 3. netascientific.com [netascientific.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-Bromo-4-methoxypyridine | Properties, Uses, Safety, Supplier China - High Purity Chemical Manufacturer [pipzine-chem.com]

- 9. nbinno.com [nbinno.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 3-Bromo-4-isopropoxypyridine

Introduction: Acknowledging the Data Gap and Establishing a Framework of Prudence

3-Bromo-4-isopropoxypyridine is a substituted pyridine derivative with significant potential as a versatile intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a bromine atom at the 3-position and an isopropoxy group at the 4-position, offers a reactive handle for a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and, under specific conditions, nucleophilic aromatic substitution.

This guide is structured to provide not just a list of procedures, but a deeper understanding of the causality behind each safety recommendation, fostering a culture of intrinsic laboratory safety.

Pillar 1: Hazard Identification and Risk Assessment - Understanding the "Why"

The primary hazards associated with substituted bromopyridines, and by extension this compound, are multifaceted, encompassing flammability, acute toxicity, and severe irritation potential.[4] The pyridine ring itself presents toxicological concerns, while the bromo-substituent introduces reactivity and potential for environmental persistence.

Anticipated Hazard Profile:

Based on analogous compounds, this compound should be regarded as a substance that is:

-

Flammable: Like many organic solvents and reagents, it is expected to be a combustible liquid with a relatively low flash point.[1][3] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1]

-

Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[5][6] The toxicological properties have not been fully investigated, demanding minimal exposure.[1]

-

A Severe Irritant: Causes serious skin and eye irritation.[7] Prolonged contact may lead to dermatitis.[1] Inhalation of vapors or mists may cause respiratory irritation, with symptoms including headache, dizziness, and nausea.[1][3]

Quantitative Hazard Summary (Based on Analogs):

| Hazard Classification | Description | Supporting Data (from Analogs) |

| Flammability | Combustible Liquid | Flash Point of 3-Bromopyridine: 51°C / 123.8°F[1] |

| Acute Toxicity (Oral) | Harmful if swallowed | LD50 Oral Rat (3-Bromopyridine): 364.86 mg/kg[4] |

| Skin Corrosion/Irritation | Causes skin irritation | Category 2 Irritant[3][7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 2 Irritant[3][7] |

| Specific Target Organ Toxicity | May cause respiratory irritation | Single Exposure, Category 3[4][7] |

Pillar 2: The Self-Validating Protocol - A Multi-Layered Defense Strategy

A robust safety protocol is a self-validating system where each step is designed to mitigate a specific, identified risk. The following workflow for handling this compound is built on this principle, ensuring that safety is an integral part of the scientific process.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is non-negotiable and serves to minimize the inhalation of potentially toxic and irritating vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[8]

-

Eyewash Stations and Safety Showers: These must be readily accessible and within close proximity to the workstation.[2] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and the chemical hazard.[9][10]

-

Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[11][12] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[12]

-

Hand Protection: Double-gloving is strongly recommended. An inner nitrile glove provides a primary barrier, while a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) offers additional protection. Gloves must be inspected for integrity before each use and disposed of immediately upon suspected contamination.

-

Body Protection: A flame-resistant lab coat is the minimum requirement.[12] For larger-scale operations or when there is a significant risk of spillage, a chemical-resistant apron or disposable coveralls should be worn.

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is generally not required. However, in the event of a spill or if there is a potential for aerosolization outside of a containment system, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Pillar 3: Procedural Integrity and Emergency Preparedness

Safe Handling and Storage: Proactive Risk Mitigation

-

Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other sources of ignition.[1][3] Use only non-sparking tools and explosion-proof equipment where necessary.[1]

-

Static Discharge: Take precautionary measures against static discharges by grounding and bonding containers and receiving equipment.[1][4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] The storage area should be designated for flammable liquids.[1] For added stability, consider storing under an inert atmosphere such as nitrogen.[1][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1][2]

Emergency Procedures: A Calm and Coordinated Response

In the event of an exposure or spill, a rapid and informed response is critical.

-

Inhalation: Move the affected person to fresh air immediately.[13] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[8][13]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][13] Seek immediate medical attention.[1]

-

Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

-

Spill Response: In the event of a spill, evacuate the area and eliminate all ignition sources.[14] Wear appropriate PPE, including respiratory protection.[4] Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3] Do not allow the chemical to enter drains or waterways.[1]

Fire-Fighting Measures: Specialized Training Required

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][11] A water mist may be used to cool closed containers.[1]

-

Specific Hazards: Flammable liquid and vapor.[4] Containers may explode when heated.[1] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[1][3]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][11]

Visualizing Safety: Experimental and Disposal Workflows

Standard Operating Procedure for Handling this compound

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Chemical Spill Response Workflow

Caption: A decision-making workflow for responding to a spill of this compound.

Conclusion: A Commitment to a Culture of Safety

The responsible use of novel chemical entities like this compound is foundational to scientific progress. In the absence of specific safety data, a conservative and informed approach is not just recommended, but essential. By understanding the inherent hazards of analogous compounds and implementing a multi-layered safety strategy encompassing engineering controls, personal protective equipment, and robust emergency procedures, researchers can confidently and safely explore the synthetic potential of this valuable intermediate. This guide serves as a living document, to be updated as more specific information becomes available, reinforcing the principle that scientific integrity and a commitment to safety are inextricably linked.

References

- 3-Bromopyridine Safety Data Sheet. (n.d.).

- 3-Bromo-4-methylpyridine Safety Data Sheet. (2010-11-16).

- 3-Bromo-4-methylpyridine Safety Data Sheet. (n.d.).

- 4-(3-BROMO-PROPYL)-PYRIDINE Safety Data Sheet. (n.d.). ECHEMI.

- 3-bromopropyne Safety Data Sheet. (2025-04-30). Sigma-Aldrich.

- Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide. (2025). Benchchem.

- Personal protective equipment for handling 3,5-DiBr-PAESA. (2025). Benchchem.

- 3-BROMOPROPYNE. (n.d.). CAMEO Chemicals - NOAA.

- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.

- Safety Data Sheet Section 4 FIRST AID MEASURES. (n.d.). Hisco.

- Safe Disposal of 3-Bromo-4-isopropylpyridine: A Guide for Laboratory Professionals. (2025). Benchchem.

- 3-Bromo-4-(difluoromethyl)pyridine Safety Data Sheet. (2023-06-29). Apollo Scientific.

- 3-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.

- Navigating the Safe Handling of 3-Bromo-4-methylpyridine: A Comprehensive Guide. (2025). Benchchem.

- Personal Protective Equipment. (2025-09-12). US EPA.

- 5-Bromo-2-cyano-3-nitropyridine Safety Data Sheet. (2025-04-01). TCI Chemicals.

- This compound. (n.d.). CHIRALEN.

- 3-Bromo-4-pyridinepropanol Safety Data Sheet. (n.d.). ECHEMI.

- 3-BROMO-4-METHOXY-PYRIDINE Safety Data Sheet. (2025-08-09). ChemicalBook.

- This compound Safety Data Sheet. (2025-04-28). Sigma-Aldrich.

- 4-Bromopyridinium chloride Safety Data Sheet. (2010-11-19). Thermo Fisher Scientific.

- General Description and Discussion of the Levels of Protection and Protective Gear. (n.d.). Occupational Safety and Health Administration (OSHA).

- Personal Protective Equipment in Chemistry. (n.d.). Environmental Health and Safety - Dartmouth.

- 2-Bromo-4-methylanisole Safety Data Sheet. (2024-09-07). Sigma-Aldrich.

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. media.hiscoinc.com [media.hiscoinc.com]

- 9. epa.gov [epa.gov]

- 10. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]

- 11. echemi.com [echemi.com]

- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. 3-BROMOPROPYNE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Preliminary Reactivity of 3-Bromo-4-isopropoxypyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, substituted pyridines represent a cornerstone scaffold, integral to the architecture of countless pharmaceutical agents and complex molecules. Among these, 3-Bromo-4-isopropoxypyridine stands out as a particularly versatile building block. The strategic placement of the bromine atom at the 3-position provides a reactive handle for a multitude of transformations, while the 4-isopropoxy group modulates the electronic properties and steric environment of the pyridine ring. This guide offers an in-depth exploration of the primary reactivity domains of this compound, providing both mechanistic insights and field-proven experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. While extensive experimental data for this compound is not widely published, its characteristics can be reliably extrapolated from its structure and comparison to similar analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 90731-96-7 | |

| Molecular Formula | C₈H₁₀BrNO | |

| Molecular Weight | 216.08 g/mol | Calculated |

| IUPAC Name | 3-bromo-4-(propan-2-yloxy)pyridine | |

| Physical Form | Expected to be a liquid or low-melting solid | Analogy to similar structures |

| Boiling Point | Not reported; expected >200 °C | Extrapolated from analogs[1][2] |

| Density | Not reported | --- |

Spectroscopic Characterization (Expected):

-

¹H NMR: Protons on the pyridine ring would appear as distinct signals in the aromatic region (δ 7.0-8.5 ppm). The isopropoxy group would exhibit a septet for the CH proton and a doublet for the two methyl groups in the aliphatic region (δ 1.0-5.0 ppm).

-

¹³C NMR: The carbon atoms of the pyridine ring would resonate in the δ 110-160 ppm range, with the carbon bearing the bromine atom (C3) being significantly influenced by the halogen's electronic effect. The carbons of the isopropoxy group would appear in the upfield region.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Core Reactivity Domains

The synthetic utility of this compound is primarily derived from the reactivity of its carbon-bromine bond. This functionality serves as a linchpin for constructing more complex molecular frameworks through several key classes of reactions.

Diagram 1: Major Reactivity Pathways

This diagram illustrates the principal transformations starting from this compound, highlighting its versatility as a synthetic intermediate.

Caption: Key reaction classes for functionalizing this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is arguably the most powerful tool for the functionalization of this compound. The C-Br bond readily participates in the catalytic cycle with palladium, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[3]

Causality Behind Protocol Choices:

-

Catalyst/Ligand System: A Pd(0) species is the active catalyst. Using a precursor like Pd(OAc)₂ with a phosphine ligand is common. Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) can be crucial for coupling sterically hindered substrates and can improve reaction rates and yields.

-

Base: The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid, facilitating the transmetalation step in the catalytic cycle.[3]

-

Solvent: A two-phase system, often a mixture of an organic solvent (like toluene or dioxane) and water, is frequently used to dissolve both the organic and inorganic reagents.[4]

-

Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst, making it critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

-

Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1 v/v, 5 mL).

-

Degassing: Subject the mixture to three cycles of vacuum/backfill with an inert gas (argon or nitrogen).

-

Reaction: Heat the mixture to 80-120 °C and stir for several hours, monitoring progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination enables the synthesis of aryl amines by coupling an aryl halide with a primary or secondary amine.[5][6] This reaction is a cornerstone of modern pharmaceutical synthesis due to its broad substrate scope.[5]

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

This diagram outlines the key steps of the palladium-catalyzed C-N bond formation.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol, 1.4 eq).[7]

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (3-5 mL).[7]

-

Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with brine.[7]

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[7]

Metal-Halogen Exchange

An alternative strategy for functionalization is metal-halogen exchange, which converts the relatively unreactive C-Br bond into a highly nucleophilic organometallic species. This is typically achieved using organolithium reagents at low temperatures.

Causality Behind Protocol Choices:

-

Reagent: Strong alkyl lithium bases like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are required for the exchange.

-

Temperature: The reaction must be conducted at very low temperatures (typically -78 °C) to prevent side reactions, such as decomposition of the organolithium intermediate or attack on the solvent.

-